An In-Depth Technical Guide to 3-Fluoro-3-methylazepane Hydrochloride: A Novel Building Block for Drug Discovery
An In-Depth Technical Guide to 3-Fluoro-3-methylazepane Hydrochloride: A Novel Building Block for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-3-methylazepane hydrochloride, a novel fluorinated saturated heterocyclic amine with significant potential as a building block in medicinal chemistry. Due to its recent emergence, publicly available experimental data on this specific molecule is limited. Therefore, this guide synthesizes information from analogous structures and established principles of medicinal chemistry to present a predictive yet scientifically grounded perspective on its structure, properties, synthesis, and potential applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated scaffolds in the design of next-generation therapeutics.
Introduction: The Azepane Scaffold and the Impact of Fluorination in Medicinal Chemistry
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery. Its inherent three-dimensional structure and conformational flexibility allow for the presentation of substituents in diverse spatial arrangements, facilitating optimal interactions with biological targets.[1][2] Numerous FDA-approved drugs incorporate the azepane motif, demonstrating its clinical significance across a range of therapeutic areas.[3]
The strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological profiles.[4][5] The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[5][6] Specifically, the introduction of a fluorine atom can:
-
Enhance Metabolic Stability: By blocking sites susceptible to oxidative metabolism, fluorination can increase a drug's half-life and bioavailability.[3]
-
Modulate Lipophilicity: Fluorination can alter a compound's lipophilicity, which in turn affects its solubility, permeability, and distribution within the body.[5]
-
Improve Binding Affinity: The polarized C-F bond can engage in favorable interactions with biological targets, leading to enhanced binding affinity and potency.
The combination of the versatile azepane scaffold with the advantageous properties of fluorine in 3-Fluoro-3-methylazepane hydrochloride presents a compelling opportunity for the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic properties.
Chemical Structure and Properties
Chemical Structure:
Caption: Chemical structure of 3-Fluoro-3-methylazepane hydrochloride.
Table 1: Predicted Physicochemical Properties of 3-Fluoro-3-methylazepane Hydrochloride
| Property | Predicted Value/Information | Basis for Prediction |
| CAS Number | Not assigned | Based on the novelty of the compound. A similar compound, 4-Fluoro-4-methylazepane hydrochloride, has the CAS number 1951441-64-7.[7] |
| Molecular Formula | C₇H₁₅ClFN | Based on the chemical structure. |
| Molecular Weight | 167.65 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical appearance for hydrochloride salts of amines. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) | The hydrochloride salt form increases aqueous solubility. |
| pKa | 9-10 | The azepane nitrogen is a secondary amine, and its basicity will be influenced by the electron-withdrawing effect of the fluorine atom. Fluorination typically lowers the pKa of nearby amines.[8] |
| LogP | 1.5 - 2.5 | The methyl group increases lipophilicity, while the fluorine atom has a more complex effect. Overall, a moderate lipophilicity is expected. |
| Stability | Stable under normal laboratory conditions. Should be stored in a cool, dry place away from strong oxidizing agents. | General stability for amine hydrochlorides. |
Proposed Synthesis and Characterization
The synthesis of tertiary alkyl fluorides, particularly on a heterocyclic scaffold, presents a significant chemical challenge.[9] However, recent advances in synthetic methodology offer plausible routes to 3-Fluoro-3-methylazepane hydrochloride.
Proposed Synthetic Pathway
A potential synthetic route could involve the fluorination of a suitable azepane precursor. One possible approach is the electrophilic fluorination of an enamine derived from N-protected 3-methylazepan-3-one.
Caption: Proposed synthetic workflow for 3-Fluoro-3-methylazepane hydrochloride.
Experimental Protocol (Hypothetical):
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N-Protection: The secondary amine of a suitable 3-methylazepane precursor would first be protected, for example, with a benzyl chloroformate (Cbz-Cl) to prevent side reactions.
-
Oxidation: The protected azepane would then be oxidized at the 3-position to yield N-Cbz-3-methylazepan-3-one.
-
Enamine Formation: The ketone is then reacted with a secondary amine, such as pyrrolidine, in the presence of an acid catalyst to form the corresponding enamine.
-
Electrophilic Fluorination: The enamine intermediate is then treated with an electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF₄), to introduce the fluorine atom at the 3-position.
-
Deprotection and Salt Formation: The protecting group is removed (e.g., by hydrogenolysis for a Cbz group), and the resulting free amine is treated with hydrochloric acid to yield the final hydrochloride salt.
Analytical Characterization
The structure and purity of the synthesized 3-Fluoro-3-methylazepane hydrochloride would be confirmed using a suite of analytical techniques.
Table 2: Key Analytical Techniques for Characterization
| Technique | Expected Observations |
| ¹H NMR | Complex aliphatic signals for the azepane ring protons. A singlet or quartet for the methyl group protons. The signal for the proton on the nitrogen will be broad and may exchange with D₂O. |
| ¹³C NMR | Signals corresponding to the seven carbon atoms of the azepane ring and the methyl group. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant. |
| ¹⁹F NMR | A single resonance, likely a singlet or a complex multiplet depending on through-space coupling with nearby protons. ¹⁹F NMR is highly sensitive and provides a clean background for analysis.[10][11][12] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the free base (C₇H₁₄FN) would be observed. Fragmentation patterns would likely involve the loss of the methyl group, the fluorine atom, and fragmentation of the azepane ring.[1][13][14] |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (as the ammonium salt), C-H stretching, and a C-F stretching vibration. |
| Elemental Analysis | The percentage composition of C, H, N, Cl, and F should be within ±0.4% of the calculated values for C₇H₁₅ClFN. |
Potential Applications in Drug Discovery
The unique structural features of 3-Fluoro-3-methylazepane hydrochloride make it an attractive building block for the synthesis of novel drug candidates with potentially improved properties.
-
Central Nervous System (CNS) Agents: The azepane scaffold is present in several CNS-active drugs. The introduction of fluorine can modulate lipophilicity, potentially improving blood-brain barrier penetration.[3]
-
Enzyme Inhibitors: The fluorinated methyl group can act as a non-metabolizable mimic of an acetyl group or other functionalities, making it a valuable substituent for designing enzyme inhibitors.
-
Probes for Chemical Biology: The ¹⁹F nucleus can be used as a sensitive reporter group in NMR-based studies to investigate ligand-protein interactions.[10][11]
Safety and Handling
While a specific material safety data sheet (MSDS) for 3-Fluoro-3-methylazepane hydrochloride is not available, based on analogous compounds like 3-fluoro-3-methylazetidine hydrochloride, it should be handled with care in a well-ventilated fume hood.[15][16] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is expected to be harmful if swallowed, and may cause skin and eye irritation.
Conclusion and Future Directions
3-Fluoro-3-methylazepane hydrochloride represents a promising, albeit underexplored, chemical entity. This guide provides a predictive framework for its properties and synthesis, grounded in the established principles of medicinal chemistry. Further experimental work is required to validate these predictions and fully elucidate the potential of this compound. The development of a robust and scalable synthesis will be a critical first step, enabling its broader application in drug discovery programs. As the demand for novel chemical matter with enhanced pharmacological properties continues to grow, fluorinated scaffolds like 3-Fluoro-3-methylazepane hydrochloride are poised to play an increasingly important role.
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